2-(Chlorofluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(Chlorofluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the photochemical cleavage of imidazole-diazonium fluoroborates. This process involves the diazotization of aminoimidazoles with sodium nitrite in aqueous hydrofluoric acid, followed by irradiation with a mercury lamp to replace the diazo group with a fluorine atom . Another method involves the reaction of N-(2-halophenyl)trifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and tetramethylethylenediamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using halogen-releasing reagents such as sodium hypochlorite or N-halosuccinimides. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzimidazole-2-carboxylic acid derivatives.
Reduction: 2-(Chlorofluoromethyl)benzimidazole alcohols.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chlorofluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Trifluoromethyl-1H-benzimidazole: Similar in structure but with a trifluoromethyl group instead of a chlorofluoromethyl group.
2-Chloro-1H-benzimidazole: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-1H-benzimidazole: Contains only a fluorine atom, leading to distinct reactivity and biological effects.
Uniqueness: 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity. This dual halogenation also enhances its biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClFN2 |
---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
2-[chloro(fluoro)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClFN2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) |
InChI Key |
KQVMNLIENPLQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)Cl |
Origin of Product |
United States |
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